molecular formula C9H5FO2 B13317613 7-Fluoro-1-benzofuran-5-carbaldehyde

7-Fluoro-1-benzofuran-5-carbaldehyde

Cat. No.: B13317613
M. Wt: 164.13 g/mol
InChI Key: AEZYLUHGQKBIEM-UHFFFAOYSA-N
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Description

7-Fluoro-1-benzofuran-5-carbaldehyde is a chemical compound with the molecular formula C9H5FO2 It is a derivative of benzofuran, characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 5th position

Preparation Methods

The synthesis of 7-Fluoro-1-benzofuran-5-carbaldehyde typically involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor compound containing a fluorine atom and an aldehyde group can be subjected to cyclization reactions to form the benzofuran ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure the compound is produced in sufficient quantities and with the required purity.

Chemical Reactions Analysis

7-Fluoro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form an alcohol. This reaction typically uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 7-fluoro-1-benzofuran-5-carboxylic acid, while reduction yields 7-fluoro-1-benzofuran-5-methanol .

Scientific Research Applications

7-Fluoro-1-benzofuran-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.

Comparison with Similar Compounds

7-Fluoro-1-benzofuran-5-carbaldehyde can be compared with other benzofuran derivatives, such as:

    5-Fluoro-1-benzofuran-7-carbaldehyde: Similar in structure but with the positions of the fluorine atom and aldehyde group reversed.

    7-Chloro-1-benzofuran-5-carbaldehyde: The fluorine atom is replaced with a chlorine atom.

    7-Methyl-1-benzofuran-5-carbaldehyde: The fluorine atom is replaced with a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H5FO2

Molecular Weight

164.13 g/mol

IUPAC Name

7-fluoro-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C9H5FO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-5H

InChI Key

AEZYLUHGQKBIEM-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)C=O)F

Origin of Product

United States

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